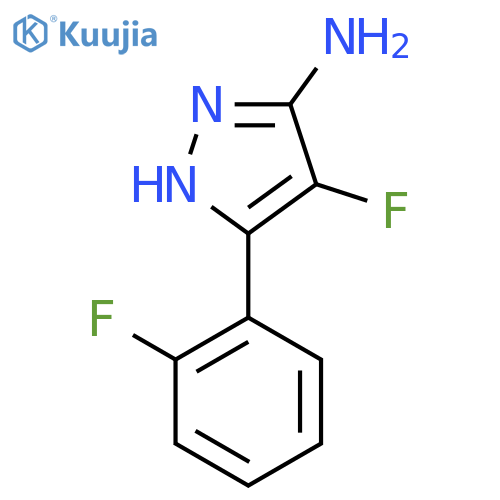

Cas no 2156875-34-0 (4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine)

2156875-34-0 structure

商品名:4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine

4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

-

- 2156875-34-0

- EN300-1149529

- 4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine

-

- インチ: 1S/C9H7F2N3/c10-6-4-2-1-3-5(6)8-7(11)9(12)14-13-8/h1-4H,(H3,12,13,14)

- InChIKey: MRNOYEHWPOYIPY-UHFFFAOYSA-N

- ほほえんだ: FC1C(N)=NNC=1C1C=CC=CC=1F

計算された属性

- せいみつぶんしりょう: 195.06080356g/mol

- どういたいしつりょう: 195.06080356g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 203

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.7Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1149529-5g |

4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine |

2156875-34-0 | 95% | 5g |

$2858.0 | 2023-10-25 | |

| Enamine | EN300-1149529-2.5g |

4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine |

2156875-34-0 | 95% | 2.5g |

$1931.0 | 2023-10-25 | |

| Enamine | EN300-1149529-0.1g |

4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine |

2156875-34-0 | 95% | 0.1g |

$867.0 | 2023-10-25 | |

| Enamine | EN300-1149529-1g |

4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine |

2156875-34-0 | 95% | 1g |

$986.0 | 2023-10-25 | |

| Enamine | EN300-1149529-0.25g |

4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine |

2156875-34-0 | 95% | 0.25g |

$906.0 | 2023-10-25 | |

| Enamine | EN300-1149529-0.05g |

4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine |

2156875-34-0 | 95% | 0.05g |

$827.0 | 2023-10-25 | |

| Enamine | EN300-1149529-1.0g |

4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine |

2156875-34-0 | 1g |

$0.0 | 2023-06-09 | ||

| Enamine | EN300-1149529-10g |

4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine |

2156875-34-0 | 95% | 10g |

$4236.0 | 2023-10-25 | |

| Enamine | EN300-1149529-0.5g |

4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine |

2156875-34-0 | 95% | 0.5g |

$946.0 | 2023-10-25 |

4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine 関連文献

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

2156875-34-0 (4-fluoro-3-(2-fluorophenyl)-1H-pyrazol-5-amine) 関連製品

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量